

7'-Methoxy NABUTIE CAS number and molecular formula

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Compound of Interest

Compound Name: 7'-Methoxy NABUTIE

Cat. No.: B593893

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7'-Methoxy-NABUTIE: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid, 7'-Methoxy-N-acetyl-4-butyl-1H-indole-3-yl)-(1-naphthalenyl)methanone (7'-Methoxy-NABUTIE), including its chemical properties, synthesis, and in vitro pharmacological data.

Core Chemical and Physical Data

Parameter	Value	Reference
CAS Number	1438278-55-7	[1]
Molecular Formula	C ₂₅ H ₂₅ NO ₂	[1]
Molecular Weight	371.47 g/mol	[1]
Formal Name	1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone	[1]
Synonyms	7'-MeO NABUTIE	[1]

Synthesis

The synthesis of 7'-Methoxy-NABUTIE is detailed in the work of Vasiljevik et al. (2013). The general synthetic scheme involves the acylation of a substituted indole with a naphthalenylacetyl chloride derivative.

Experimental Protocol: Synthesis of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(naphthalen-1-yl)ethanone (7'-Methoxy-NABUTIE)

A detailed, step-by-step protocol for the synthesis is outlined below, based on the procedures for analogous compounds described in the primary literature.

Materials:

- 7-methoxy-1-butyl-1H-indole
- Naphthalen-1-ylacetyl chloride
- Anhydrous dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Silica gel for column chromatography
- Standard laboratory glassware and purification apparatus

Procedure:

- To a solution of 7-methoxy-1-butyl-1H-indole in anhydrous DCM, add DIPEA.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of naphthalen-1-ylacetyl chloride in anhydrous DCM to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 7'-Methoxy-NABUTIE.

In Vitro Pharmacology

The pharmacological activity of 7'-Methoxy-NABUTIE at the human cannabinoid receptors CB1 and CB2 has been characterized through radioligand binding and functional assays.

Cannabinoid Receptor Binding Affinity

The affinity of 7'-Methoxy-NABUTIE for the CB1 and CB2 receptors was determined using a competitive radioligand binding assay with [³H]CP-55,940.

Receptor	K _i (nM)
CB1	15.4
CB2	10.9

Experimental Protocol: [³H]CP-55,940 Competitive Binding Assay

Materials:

- Membranes from CHO cells stably expressing human CB1 or CB2 receptors.
- [³H]CP-55,940 (radioligand).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

- Test compound (7'-Methoxy-NABUTIE) at various concentrations.
- Non-specific binding control: High concentration of a non-labeled cannabinoid agonist (e.g., WIN-55,212-2).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with various concentrations of 7'-Methoxy-NABUTIE and a fixed concentration of [3H]CP-55,940 in the assay buffer.
- Incubate at 30°C for 60-90 minutes.
- Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate the Ki values using the Cheng-Prusoff equation.

Functional Activity at Cannabinoid Receptors

The functional activity of 7'-Methoxy-NABUTIE was assessed using [³⁵S]GTPyS binding and cAMP accumulation assays to determine its efficacy as an agonist or antagonist.

Assay	Receptor	EC50 (nM)	Emax (%)	Activity
[35S]GTPyS Binding	CB1	-	-	Neutral Antagonist
CB2	37.2	100	Full Agonist	
cAMP Accumulation	CB1	-	-	Neutral Antagonist
CB2	26.5	100	Full Agonist	

Experimental Protocol: [35S]GTPyS Binding Assay

Materials:

- Membranes from CHO cells stably expressing human CB1 or CB2 receptors.
- [35S]GTPyS.
- GDP (Guanosine diphosphate).
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Test compound (7'-Methoxy-NABUTIE) at various concentrations.

Procedure:

- Pre-incubate cell membranes with the test compound and GDP in the assay buffer.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration.
- Measure the bound radioactivity by scintillation counting.
- Analyze the data to determine EC50 and Emax values.

Experimental Protocol: cAMP Accumulation Assay

Materials:

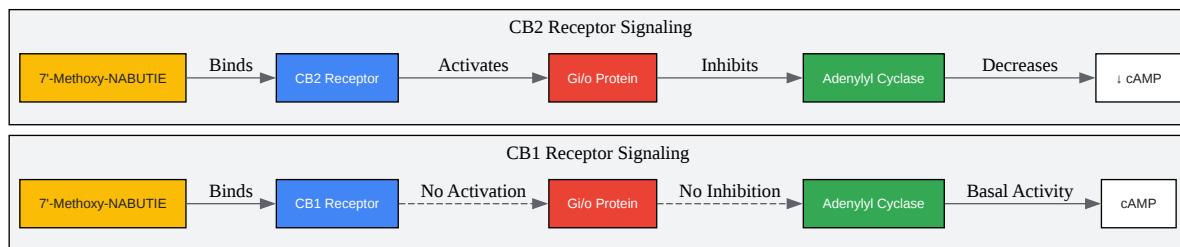
- CHO cells stably expressing human CB1 or CB2 receptors.
- Forskolin.
- IBMX (3-isobutyl-1-methylxanthine).
- cAMP assay kit.
- Test compound (7'-Methoxy-NABUTIE) at various concentrations.

Procedure:

- Pre-treat cells with the test compound in the presence of IBMX.
- Stimulate the cells with forskolin to induce cAMP production.
- Incubate for a specified time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).
- Determine the ability of the test compound to inhibit forskolin-stimulated cAMP accumulation.

Signaling Pathway and Functional Implications

The *in vitro* data indicate that 7'-Methoxy-NABUTIE is a dual CB1 receptor neutral antagonist and CB2 receptor full agonist.



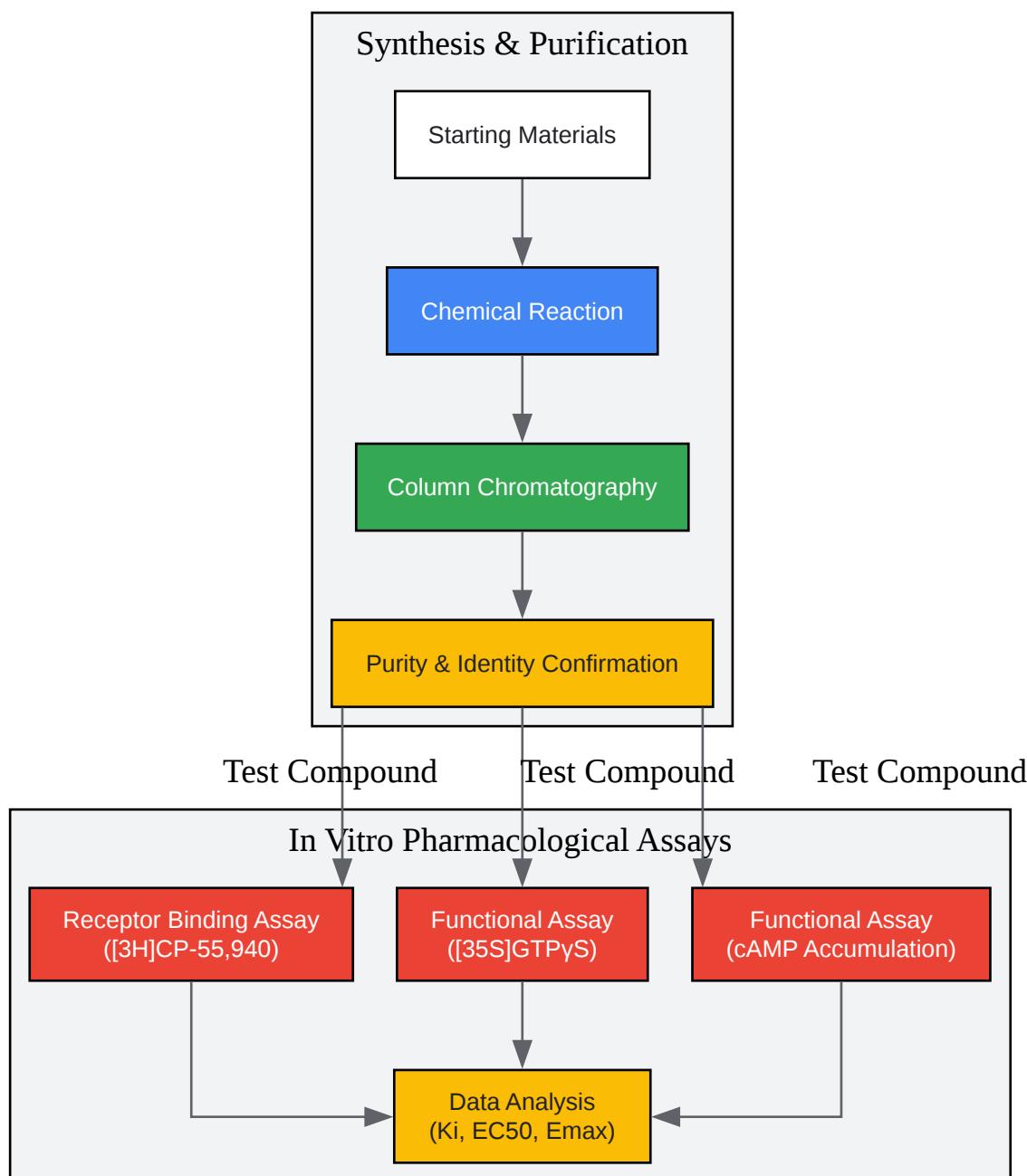
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Caption: Signaling pathways of 7'-Methoxy-NABUTIE at CB1 and CB2 receptors.

As a neutral antagonist at the CB1 receptor, it binds to the receptor without affecting its basal activity. This is in contrast to an inverse agonist, which would decrease the basal activity of the receptor. At the CB2 receptor, it acts as a full agonist, potently activating the receptor and leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This dual activity profile makes 7'-Methoxy-NABUTIE a valuable research tool for investigating the distinct roles of CB1 and CB2 receptors.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the functional activity of 7'-Methoxy-NABUTIE.



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Caption: General experimental workflow for the synthesis and pharmacological evaluation.

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References

- 1. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
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